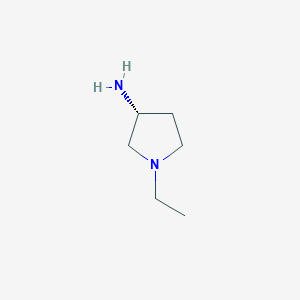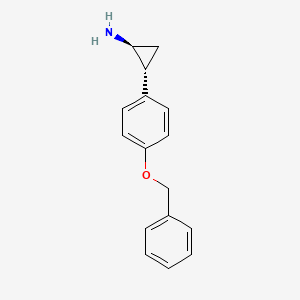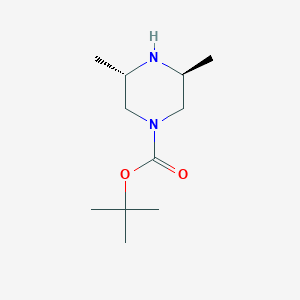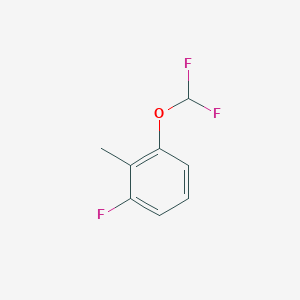
1-(Difluoromethoxy)-3-fluoro-2-methylbenzene
Vue d'ensemble
Description
The compound “1-(Difluoromethoxy)-3-fluoro-2-methylbenzene” is a fluorinated aromatic compound. It contains a benzene ring, which is a six-membered ring with alternating double bonds, substituted with a difluoromethoxy group, a fluorine atom, and a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the difluoromethoxy group and the fluorine atom onto the benzene ring in separate steps. The methyl group could be introduced onto the benzene ring either before or after these steps .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, hexagonal benzene ring. The difluoromethoxy, fluorine, and methyl substituents would project out from this plane .Chemical Reactions Analysis
As an aromatic compound, “1-(Difluoromethoxy)-3-fluoro-2-methylbenzene” could undergo electrophilic aromatic substitution reactions. The electron-withdrawing difluoromethoxy and fluorine groups would make the benzene ring less reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its aromaticity and the electronegativity of the fluorine atoms. It would likely be a solid at room temperature .Applications De Recherche Scientifique
Source of Difluorocarbene : Fluoroform, CHF3, a non-ozone-depleting, nontoxic, and inexpensive gas, can be used as a difluorocarbene source in the conversion of phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives. This process is carried out at moderate temperatures and atmospheric pressure, using potassium hydroxide as a base in a two-phase process to yield the respective products (Thomoson & Dolbier, 2013).
Organometallic Chemistry and Catalysis : Fluorobenzenes, including derivatives like 1,2-difluorobenzene, are increasingly recognized as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, allowing them to be used as non-coordinating solvents or readily displaced ligands in metal complexes (Pike, Crimmin, & Chaplin, 2017).
Biodegradation and Environmental Impact : The biodegradation of difluorobenzenes, compounds used as intermediates in the industrial synthesis of pharmaceuticals and agricultural chemicals, has been studied. A microbial strain, Labrys portucalensis, was found capable of degrading 1,3-DFB as a sole carbon and energy source, with quantitative release of fluoride (Moreira et al., 2009).
Synthesis of Liquid Crystal Compounds : 1-Bromo-3-fluorobenzene and other fluorinated derivatives have been used in the synthesis of liquid crystal compounds. These compounds can improve the birefringence and reduce the threshold voltage in liquid crystal applications (De-y, 2013).
Photoredox Catalysis in Organic Synthesis : The trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, integral in pharmaceuticals and agrochemicals, can be introduced into various skeletons through photoredox catalysis. This process involves visible-light-induced single-electron-transfer (SET) processes, and fluorinated benzenes like 1,2-difluorobenzene can play a role in these reactions (Koike & Akita, 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(difluoromethoxy)-3-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLJZJPOEVOMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-3-fluoro-2-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



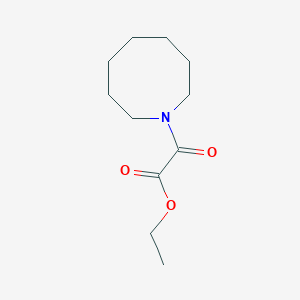
![3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B1393022.png)
![2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393023.png)
![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)
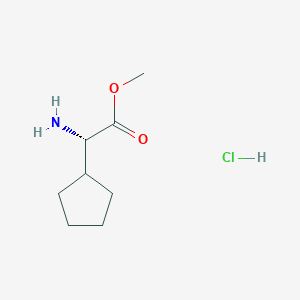
![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393029.png)
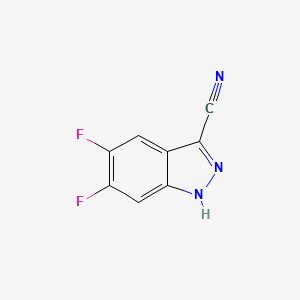
![2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1393031.png)
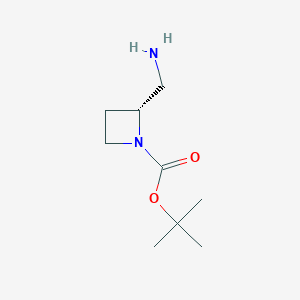
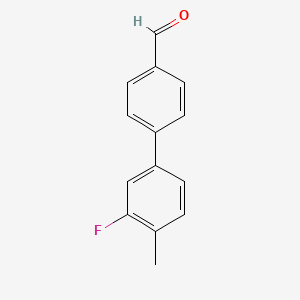
![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)
